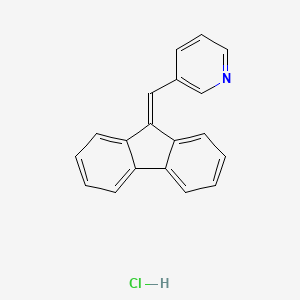
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 5 positions and two methyl groups at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde typically involves the reaction of 3,6-dimethylpyrazine with a suitable oxidizing agent to introduce the aldehyde groups. One common method involves the use of selenium dioxide (SeO2) as the oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetic acid, and the temperature is maintained at around 80-100°C to ensure complete oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation methods, where a catalyst such as palladium on carbon (Pd/C) is employed, can also be explored to achieve higher selectivity and lower production costs.
化学反応の分析
Types of Reactions
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: 3,6-Dimethyl-2,5-pyrazinedicarboxylic acid.
Reduction: 3,6-Dimethyl-2,5-pyrazinedimethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-2,6-pyrazinedicarboxaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.
2,3-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns.
Uniqueness
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methyl and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
108129-38-0 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
3,6-dimethylpyrazine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3 |
InChIキー |
ZHPJBWMZYFIRME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


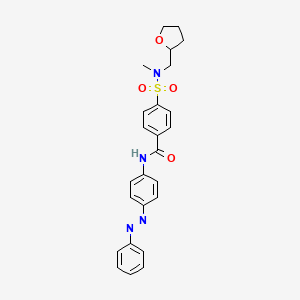
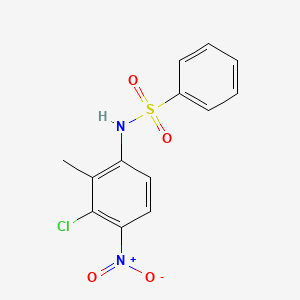
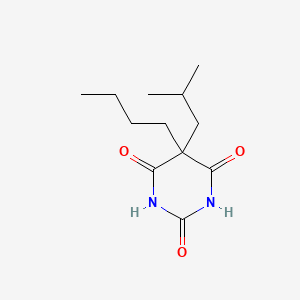
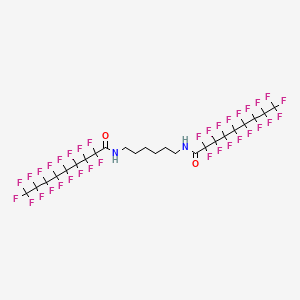
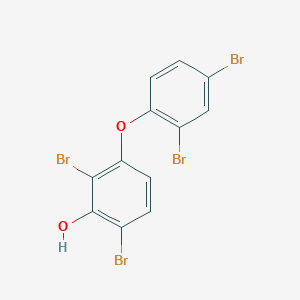
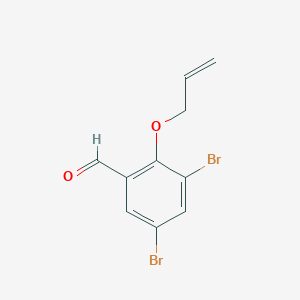
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
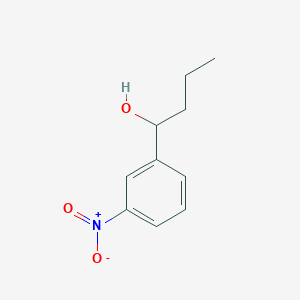
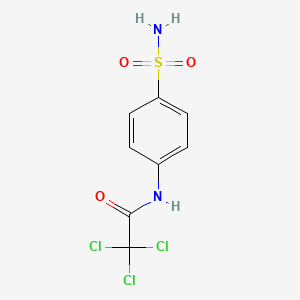


![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
